molecular formula C18H19N5O2 B2925297 2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034465-27-3

2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2925297
CAS RN: 2034465-27-3
M. Wt: 337.383
InChI Key: VMSQXXCHWPUJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” is likely to be a synthetic organic compound. It contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrazine ring, both of which are heterocyclic aromatic rings containing nitrogen atoms. The exact structure would depend on the positions of these rings and the attached ethoxy and benzamide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents due to the presence of multiple aromatic rings .

Scientific Research Applications

Antiviral Activity

A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds, including variations with the ethoxy group, demonstrated significant antiviral activities against bird flu influenza (H5N1), with viral reduction ranging from 85-65% (Hebishy, Salama, & Elgemeie, 2020).

Antibacterial and Antifungal Activity

In the realm of antibacterial and antifungal research, Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including benzamide analogs, which showed significant antimicrobial activity against a range of bacteria and fungi. These compounds offer a foundation for further exploration of new therapeutic agents (Hassan, 2013).

Herbicidal Activity

Research on the herbicidal application of pyrazole derivatives, such as the work by Ohno et al. (2004), has led to the development of N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide (KPP-297), demonstrating promising herbicidal activity against various annual lowland weeds, showcasing the potential of benzamide derivatives in agricultural sciences (Ohno et al., 2004).

Development of Novel Therapeutic Agents

Park et al. (2015) highlighted the synthesis and screening of acetylenyl-containing benzamide derivatives as novel glucokinase activators for the treatment of Type 2 Diabetes Mellitus (T2DM). This research outlines the potential of benzamide derivatives, including those with ethoxy groups, in the development of new therapeutic strategies for managing T2DM (Park et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

IUPAC Name

2-ethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-16-7-5-4-6-14(16)18(24)21-11-15-17(20-9-8-19-15)13-10-22-23(2)12-13/h4-10,12H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSQXXCHWPUJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

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